

Spectroscopic Data of 3,3-Dimethyl-6-nitroindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindolin-2-one

CAS No.: 100510-64-3

Cat. No.: B3032052

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3,3-Dimethyl-6-nitroindolin-2-one**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predictive analysis of its expected ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) data. The predictions are grounded in the fundamental principles of spectroscopic interpretation and are supported by comparative data from structurally analogous compounds, including 6-nitroindole, 6-nitroindoline, and 3,3-dimethyloxindole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a robust framework for the identification and characterization of **3,3-Dimethyl-6-nitroindolin-2-one** and related molecules. Detailed experimental protocols for acquiring these spectra are also provided, ensuring a self-validating system for future empirical studies.

Introduction

3,3-Dimethyl-6-nitroindolin-2-one is a substituted oxindole derivative. The oxindole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The

introduction of a nitro group at the 6-position and gem-dimethyl groups at the 3-position is anticipated to significantly modulate its physicochemical and pharmacological properties. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

This guide is structured to provide both a theoretical foundation for understanding the expected spectroscopic behavior of **3,3-Dimethyl-6-nitroindolin-2-one** and practical, field-proven methodologies for its empirical analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for **3,3-Dimethyl-6-nitroindolin-2-one**. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Predicted ^1H NMR Spectrum

The expected ^1H NMR spectrum of **3,3-Dimethyl-6-nitroindolin-2-one** in a standard solvent like CDCl_3 would exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the lactam, and the methyl protons.

Table 1: Predicted ^1H NMR Chemical Shifts for **3,3-Dimethyl-6-nitroindolin-2-one**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale
H-7	~8.0 - 8.2	d	1H	The nitro group at C-6 is strongly electron-withdrawing, deshielding the adjacent H-7 proton and shifting it significantly downfield.
H-5	~7.8 - 8.0	dd	1H	This proton is ortho to the electron-withdrawing nitro group, leading to a substantial downfield shift.
H-4	~7.0 - 7.2	d	1H	This proton is meta to the nitro group and will be less deshielded compared to H-5 and H-7.
N-H	~8.5 - 9.5	s (broad)	1H	The lactam N-H proton is typically broad and appears downfield.
-CH ₃	~1.3 - 1.5	s	6H	The two methyl groups at the C-3 position are equivalent and

will appear as a
sharp singlet.

Causality behind Predictions: The electron-withdrawing nature of the nitro group at the 6-position is the dominant factor influencing the chemical shifts of the aromatic protons. This effect is most pronounced for the ortho (H-5 and H-7) and para (H-4, though not directly applicable here) positions. Data from 6-nitroindole and 6-nitroindoline, which show significant downfield shifts for protons on the nitro-substituted aromatic ring, support these predictions. The gem-dimethyl group at C-3 will not significantly affect the aromatic region but will present a characteristic singlet.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3,3-Dimethyl-6-nitroindolin-2-one**

Carbon	Predicted Chemical Shift (ppm)	Rationale
C=O (C-2)	~180 - 185	The carbonyl carbon of the lactam is highly deshielded.
C-7a	~145 - 150	This aromatic carbon is adjacent to the nitrogen and part of the fused ring system.
C-6	~140 - 145	The carbon atom bearing the nitro group will be significantly deshielded.
C-3a	~130 - 135	Aromatic quaternary carbon.
C-5	~120 - 125	Aromatic CH carbon ortho to the nitro group.
C-4	~110 - 115	Aromatic CH carbon meta to the nitro group.
C-7	~105 - 110	Aromatic CH carbon ortho to the nitro group.
C-3	~45 - 50	Quaternary carbon bearing the two methyl groups.
-CH ₃	~25 - 30	The two equivalent methyl carbons.

Causality behind Predictions: The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. The carbonyl group (C-2) and the carbon attached to the nitro group (C-6) will be the most downfield signals. The values for the aromatic carbons are estimated by considering the substituent effects of the amide and nitro groups on the benzene ring, with reference to data for 6-nitroindole[1].

Predicted Mass Spectrum (MS)

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of **3,3-Dimethyl-6-nitroindolin-2-one**

m/z	Predicted Fragment	Rationale
206	[M] ⁺	Molecular ion peak.
191	[M - CH ₃] ⁺	Loss of a methyl radical from the molecular ion.
160	[M - NO ₂] ⁺	Loss of the nitro group.
132	[M - NO ₂ - CO] ⁺	Subsequent loss of carbon monoxide from the [M - NO ₂] ⁺ fragment.

Causality behind Predictions: The molecular weight of **3,3-Dimethyl-6-nitroindolin-2-one** (C₁₀H₁₀N₂O₃) is 206.20 g/mol . The fragmentation pattern is predicted to involve the loss of the labile methyl and nitro groups. The loss of a methyl radical is a common fragmentation for compounds containing a gem-dimethyl group. The nitro group can also be readily lost.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for **3,3-Dimethyl-6-nitroindolin-2-one**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3200 - 3400	N-H	Stretching
~1700 - 1720	C=O (lactam)	Stretching
~1520 - 1560 and ~1340 - 1380	N-O (nitro group)	Asymmetric and symmetric stretching
~2850 - 3000	C-H (methyl)	Stretching
~1600 - 1620	C=C (aromatic)	Stretching

Causality behind Predictions: The presence of the lactam ring will give a strong carbonyl absorption. The nitro group will show two characteristic strong absorption bands. The N-H stretch of the lactam will be a prominent feature. These predictions are based on well-established IR correlation tables and data from similar structures like 6-nitroindoline.[2]

Experimental Protocols

To empirically validate the predicted data, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for Mass Spectrometry analysis.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.
- **Data Acquisition:** Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Caption: Workflow for Infrared Spectroscopy analysis.

Protocol:

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for **3,3-Dimethyl-6-nitroindolin-2-one**, a molecule of interest in medicinal chemistry. The predicted ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared spectra, along with their interpretations, offer a solid foundation for the identification and characterization of this compound. The inclusion of standardized experimental protocols ensures that researchers can readily acquire and validate this data empirically. This guide serves as a critical resource for facilitating further research and development involving **3,3-Dimethyl-6-nitroindolin-2-one** and its derivatives.

References

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Sources

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